N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide
Description
N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide is a synthetic compound characterized by a cyclohexyl backbone with stereospecific (1R,2R) configurations and a pyrrolidin-1-yl substituent. Its acetamide group and cycloaliphatic structure align it with a class of opioid receptor modulators developed in the 1970s by Upjohn (now Pfizer). These compounds are designed to target mu-opioid (MOR) and kappa-opioid (KOR) receptors, with stereochemistry and substituent groups critically influencing receptor selectivity and potency .
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C12H22N2O/c1-10(15)13-11-6-2-3-7-12(11)14-8-4-5-9-14/h11-12H,2-9H2,1H3,(H,13,15)/t11-,12-/m1/s1 |
InChI Key |
WNYDQNWUSLFCGX-VXGBXAGGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1N2CCCC2 |
Canonical SMILES |
CC(=O)NC1CCCCC1N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific biological pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Stereochemical Effects
The compound shares structural similarities with several synthetic opioids and KOR agonists, differing primarily in stereochemistry, substituents, or backbone modifications. Key analogs include:
Key Observations:
- Stereochemistry : The (1R,2R) configuration in N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide contrasts with the (1S,2S) isomer in U-50488H, which exhibits 430-fold higher KOR selectivity. This highlights stereochemistry’s critical role in receptor binding .
- Substituent Effects: Replacement of the 3,4-dichlorophenyl group (U-50488H) with a benzothiophene (PD117302) or benzofuran (Cl-977) alters receptor interactions.
Receptor Binding and Pharmacological Profiles
Mu-Opioid Receptor (MOR) vs. Kappa-Opioid Receptor (KOR) Affinity
- U-50488H : High KOR selectivity (MOR/KOR ratio = 430) due to its (1S,2S) configuration and dichlorophenyl group .
- U-51574: Dimethylamino substitution reduces KOR affinity (KOR: 3.1 nM) but increases MOR binding (220 nM), suggesting substituent-driven receptor preference shifts .
- This compound : While direct binding data is unavailable, its (1R,2R) configuration and pyrrolidinyl group likely result in lower KOR affinity compared to U-50488H, akin to U-51574’s profile .
In Vivo Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
